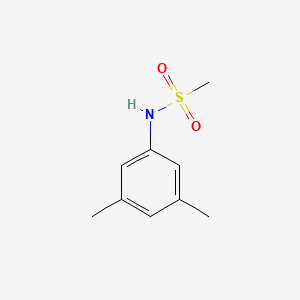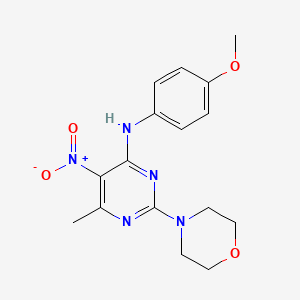
N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrimidine core substituted with a methoxyphenyl group, a morpholine ring, and a nitro group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Core:
Substitution Reactions: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where 4-methoxyaniline reacts with the pyrimidine core.
Morpholine Ring Introduction: The morpholine ring can be attached through a nucleophilic substitution reaction, where morpholine reacts with the intermediate compound.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation catalysts.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include tin(II) chloride, hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: As a scaffold for designing new drugs with potential anticancer, antiviral, or antimicrobial activities.
Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group and morpholine ring can influence its binding affinity and specificity, affecting the overall biological activity.
類似化合物との比較
N-(4-methoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidin-4-amine: Lacks the methyl group, which may affect its reactivity and binding properties.
N-(4-methoxyphenyl)-6-methyl-2-morpholin-4-yl-5-nitrobenzene: Features a benzene ring instead of a pyrimidine core, altering its electronic properties and reactivity.
Uniqueness: N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable compound for designing new molecules with tailored properties for various applications.
特性
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-11-14(21(22)23)15(18-12-3-5-13(24-2)6-4-12)19-16(17-11)20-7-9-25-10-8-20/h3-6H,7-10H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIRITXTBJKBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
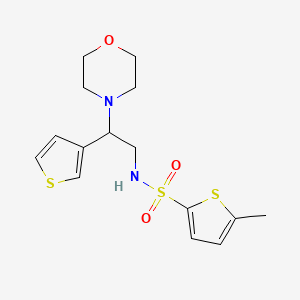
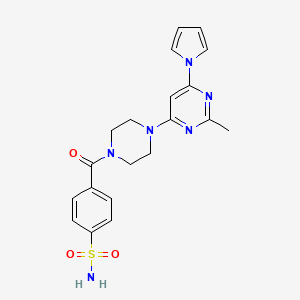
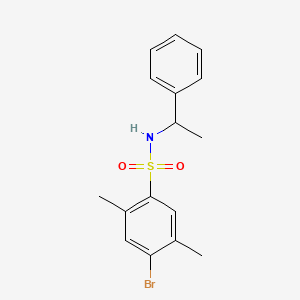
![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)
![1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride](/img/structure/B2868192.png)
![5-amino-1-{[(2-fluorophenyl)carbamoyl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868195.png)
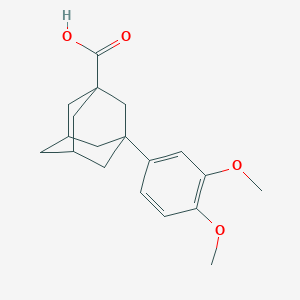
![2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2868198.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2868199.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868200.png)
![3-{[1-(Quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2868205.png)
![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)
